2''-O-Rhamnosylicariside II

Hepatotoxicity Liver Safety Drug-Induced Liver Injury

Procure 2''-O-Rhamnosylicariside II (CAS 135293-13-9) for reproducible research. This rare secondary flavonol glycoside from Epimedium exhibits a distinct cytotoxicity profile versus baohuoside I/II in human hepatocyte models and demonstrates superior in vivo bioactivity compared to its precursor epimedin C. Eliminate variability from prodrug activation and ensure accurate hepatotoxicity screening and osteoporosis/PF studies.

Molecular Formula C33H40O14
Molecular Weight 660.7 g/mol
Cat. No. B1148960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2''-O-Rhamnosylicariside II
Molecular FormulaC33H40O14
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C(=CC(=C4C3=O)O)O)CC=C(C)C)C5=CC=C(C=C5)OC)C)O)O)O)O)O
InChIInChI=1S/C33H40O14/c1-13(2)6-11-18-19(34)12-20(35)21-24(38)30(28(45-29(18)21)16-7-9-17(42-5)10-8-16)46-33-31(26(40)23(37)15(4)44-33)47-32-27(41)25(39)22(36)14(3)43-32/h6-10,12,14-15,22-23,25-27,31-37,39-41H,11H2,1-5H3/t14-,15-,22-,23-,25+,26+,27+,31+,32-,33-/m0/s1
InChIKeyTVBJKPLTBPGHDJ-ZJTKNEERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2''-O-Rhamnosylicariside II (CAS 135293-13-9): Flavonoid Glycoside Structural Identity for Epimedium-Derived Research


2''-O-Rhamnosylicariside II (CAS 135293-13-9; molecular formula C33H40O14; molecular weight 660.66 g/mol) is a flavonoid-3-O-glycoside compound belonging to the anhydroicaritin 3-rhamnosyl-(1→2)-rhamnoside class [1]. This compound is isolated and purified from the herbs of Epimedium brevicornu and other Epimedium species [2], and is recognized as one of the main bioactive flavonoid constituents of Herba Epimedii [3]. The structural identity of 2''-O-Rhamnosylicariside II features a characteristic diglycoside moiety at the C3-position, which distinguishes it from other Epimedium-derived flavonoids with different glycosylation patterns [1].

Why 2''-O-Rhamnosylicariside II Cannot Be Substituted with Baohuoside I, Baohuoside II, or Other Epimedium Flavonoids


Despite sharing the Epimedium genus origin and flavonoid backbone with compounds such as baohuoside I (icariside II), baohuoside II, icariin, and icaritin, 2''-O-Rhamnosylicariside II cannot be substituted with these analogs without altering experimental outcomes [1]. Critical differentiation emerges from three domains: (1) differential hepatotoxicity profiles in hepatic cell lines, where baohuoside I and baohuoside II exhibit significantly greater cytotoxicity than 2''-O-Rhamnosylicariside II [1]; (2) differential osteoblast differentiation efficacy, where 2''-O-Rhamnosylicariside II was identified as the most effective compound among six Epimedium-derived candidates [2]; and (3) differential effects on mitochondrial membrane potential, where 2''-O-Rhamnosylicariside II uniquely demonstrates no MMP disruption while comparators cause significant decreases [1]. These non-interchangeable properties necessitate compound-specific procurement for research requiring defined biological activity and safety profiles.

2''-O-Rhamnosylicariside II: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Hepatocellular Safety Profile: 2''-O-Rhamnosylicariside II vs. Baohuoside I and Baohuoside II in HL-7702 and HepG2 Cells

In a direct head-to-head comparison evaluating hepatotoxicity indices in HL-7702 and HepG2 cells, 2''-O-Rhamnosylicariside II demonstrated a consistently lower cytotoxicity profile compared to baohuoside I and baohuoside II [1]. At 32 μg/mL, baohuoside I significantly increased ALT release (p < 0.01) and ROS generation (p < 0.05), while 2''-O-Rhamnosylicariside II showed no significant elevation in these markers [1]. Additionally, 2''-O-Rhamnosylicariside II uniquely preserved mitochondrial membrane potential (MMP) at all tested concentrations, whereas both baohuoside I and baohuoside II caused significant MMP decreases [2].

Hepatotoxicity Liver Safety Drug-Induced Liver Injury Cytotoxicity Screening

Antioxidant Capacity: 2''-O-Rhamnosylicariside II vs. Baohuoside I in Free Radical Scavenging

Cross-study comparison of antioxidant activity reveals a pronounced functional divergence between 2''-O-Rhamnosylicariside II and baohuoside I. 2''-O-Rhamnosylicariside II exhibits potent antioxidant activity with a reported IC50 value of 90.5 μM . In contrast, baohuoside I was reported to have no DPPH radical scavenging ability at concentrations ranging from 3.125 to 200 μmol/L [1]. This functional dichotomy indicates that glycosylation pattern significantly modulates antioxidant capacity within this flavonoid class.

Antioxidant Oxidative Stress Free Radical Scavenging DPPH Assay

Anti-Osteoclastogenic Activity: 2''-O-Rhamnosylicariside II Efficacy at 2 μM Without Cytotoxicity

2''-O-Rhamnosylicariside II demonstrates potent inhibitory activity on osteoclast-like cell formation at a concentration of 2 μM without inducing toxic effects . While direct comparator data for baohuoside I or baohuoside II in the identical osteoclastogenesis assay were not identified, class-level inference indicates that the anti-osteoclastogenic potency of 2''-O-Rhamnosylicariside II at 2 μM compares favorably to the broader concentration ranges required for other Epimedium flavonoids to exert bone-protective effects. For context, baohuoside I exerts anti-osteoporosis activity through CXCR4 inhibition , but its anti-osteoclastogenic IC50 values are not reported in the available literature.

Osteoclastogenesis Bone Resorption Osteoporosis RANKL Signaling

Osteoblast Differentiation Promotion: 2''-O-Rhamnosylicariside II Ranked Most Effective Among Six Epimedium Compounds

In a network pharmacology and experimental validation study evaluating six potential active compounds from Epimedium for osteoporosis treatment, 2''-O-Rhamnosylicariside II was confirmed through in vitro experiments to be the most effective compound among the six candidates [1]. The compound promoted osteoblast differentiation, bound with HIF-1α, and inhibited both HIF-1α gene and protein expression while enhancing COL1A1 protein expression under hypoxic conditions [1]. In vivo experiments further demonstrated its ability to improve bone microstructures and reduce bone loss by decreasing bone marrow adipose tissue and enhancing bone formation [1].

Osteoblast Differentiation Bone Formation Osteoporosis HIF-1α Inhibition

Oxidative Stress Marker Modulation: Differential GSH and LDH Responses vs. Baohuoside I

In the same head-to-head cytotoxicity study, 2''-O-Rhamnosylicariside II exhibited differential modulation of oxidative stress markers compared to baohuoside I [1]. At 16 and 32 μg/mL, baohuoside I significantly decreased GSH levels in HepG2 cells (p < 0.01), whereas 2''-O-Rhamnosylicariside II did not cause significant GSH depletion at these concentrations [1]. Additionally, LDH release, a marker of cell membrane integrity, was significantly elevated by baohuoside I at 32 μg/mL in HL-7702 cells (p < 0.01) and at both 16 and 32 μg/mL in HepG2 cells (p < 0.05 and p < 0.01), while 2''-O-Rhamnosylicariside II showed no significant LDH increase at any concentration tested [1].

Oxidative Stress Glutathione LDH Release Hepatocellular Injury

High-Value Research and Industrial Applications for 2''-O-Rhamnosylicariside II Based on Quantitative Differentiation Evidence


Osteoporosis Drug Discovery: HIF-1α-Targeted Bone Formation Studies

2''-O-Rhamnosylicariside II is uniquely positioned as a lead candidate or positive control for osteoporosis drug discovery programs targeting HIF-1α-mediated bone formation. Having been validated as the most effective compound among six Epimedium-derived candidates for promoting osteoblast differentiation and inhibiting HIF-1α expression under hypoxic conditions, with in vivo confirmation of improved bone microstructures and reduced bone loss [1], this compound provides a characterized, efficacy-validated starting point for mechanism-of-action studies and SAR campaigns in bone anabolic agent development.

Hepatotoxicity Screening: Low-Cytotoxicity Epimedium Flavonoid Comparator

In drug-induced liver injury (DILI) screening and hepatotoxicity mechanism studies, 2''-O-Rhamnosylicariside II serves as an essential low-cytotoxicity comparator among Epimedium flavonoids. Its demonstrated lack of ALT elevation, ROS generation, LDH release, and mitochondrial membrane potential disruption—at concentrations where baohuoside I and baohuoside II cause significant cytotoxicity [1]—makes it the appropriate reference compound for distinguishing compound-specific hepatotoxic effects from class-level flavonoid toxicity in herbal medicine safety evaluations.

Antioxidant Mechanism Studies Requiring Active Epimedium Flavonoid

Research programs investigating antioxidant mechanisms in Epimedium-derived flavonoids must select 2''-O-Rhamnosylicariside II over baohuoside I due to the latter's demonstrated lack of DPPH radical scavenging activity across a 3.125–200 μmol/L concentration range [1]. 2''-O-Rhamnosylicariside II, with a reported IC50 of 90.5 μM for antioxidant activity [2], provides an active comparator for studies examining structure-activity relationships of flavonoid glycosylation on free radical scavenging capacity.

Osteoclastogenesis Inhibition: Low-Dose Bone Resorption Studies

2''-O-Rhamnosylicariside II is applicable for in vitro osteoclastogenesis and bone resorption studies requiring a compound with validated inhibitory activity at low micromolar concentrations. Its demonstrated potent inhibition of osteoclast-like cell formation at 2 μM without cytotoxic effects [1] supports its use as a characterized tool compound for RANKL signaling pathway investigation and anti-resorptive agent screening in bone biology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2''-O-Rhamnosylicariside II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.